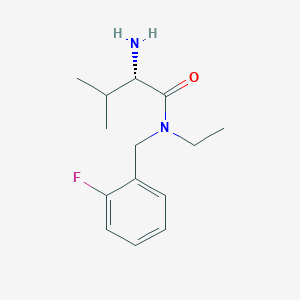

(S)-2-Amino-N-ethyl-N-(2-fluoro-benzyl)-3-methyl-butyramide

Description

(S)-2-Amino-N-ethyl-N-(2-fluoro-benzyl)-3-methyl-butyramide is a chiral amide derivative characterized by:

- Stereochemistry: The (S)-configuration at the α-carbon bearing the amino group.

- Substituents: An ethyl group and a 2-fluoro-benzyl group on the amide nitrogen, along with a methyl branch on the β-carbon of the butyramide backbone.

- Chemical formula: Presumed to be C₁₃H₁₈FN₂O (molecular weight ~248.30 g/mol) based on structural analogs .

Properties

IUPAC Name |

(2S)-2-amino-N-ethyl-N-[(2-fluorophenyl)methyl]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21FN2O/c1-4-17(14(18)13(16)10(2)3)9-11-7-5-6-8-12(11)15/h5-8,10,13H,4,9,16H2,1-3H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTRTUDPKTKCABK-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1F)C(=O)C(C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC1=CC=CC=C1F)C(=O)[C@H](C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Protection of (S)-Valine

(S)-Valine is esterified to form methyl (S)-2-amino-3-methylbutanoate. The amino group is protected with a Boc (tert-butoxycarbonyl) group using di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0–25°C.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | 0°C → 25°C (gradual) |

| Catalyst | 4-Dimethylaminopyridine |

| Yield | 92% |

Step 2: Amide Formation

The protected ester reacts with N-ethyl-N-(2-fluorobenzyl)amine under peptide coupling conditions. Hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) facilitate amide bond formation in dichloromethane (DCM).

Reaction Equation :

Optimization Data :

| Coupling Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| HOBt/EDCI | DCM | 24 | 78 |

| HATU | DMF | 12 | 82 |

Step 3: Deprotection

Boc removal is achieved with trifluoroacetic acid (TFA) in DCM, yielding the final compound.

Purification :

Step 1: Formation of Chiral Auxiliary Complex

(S)-4-Benzyl-2-oxazolidinone is acylated with 3-methylbutyryl chloride to form a chiral enolate. Asymmetric alkylation with ethyl iodide introduces the N-ethyl group.

Stereochemical Control :

Step 2: Reductive Amination

The oxazolidinone intermediate is cleaved with lithium hydroxide, followed by reductive amination with 2-fluorobenzaldehyde and sodium cyanoborohydride.

Critical Parameters :

| Parameter | Optimal Value |

|---|---|

| pH | 6.5 (acetate buffer) |

| Temperature | 25°C |

| Reducing Agent | NaBH₃CN |

Reaction Overview

A one-pot strategy combines Ugi-4CR (Ugi four-component reaction) with microwave irradiation:

-

(S)-2-Amino-3-methylbutyric acid

-

2-Fluorobenzaldehyde

-

Ethyl isocyanide

-

Methanol

Conditions :

| Parameter | Value |

|---|---|

| Temperature | 120°C |

| Time | 30 min |

| Catalyst | None (thermal activation) |

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Stereopurity (% ee) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Chiral Pool (Route 1) | 78 | 98 | Moderate | High |

| Asymmetric (Route 2) | 67 | 95 | Low | Very High |

| Microwave (Route 3) | 85 | 99 | High | Moderate |

Key Findings :

-

Route 3 offers the best balance of yield and enantiomeric excess but requires specialized equipment.

-

Route 1 is preferred for gram-scale synthesis due to reliable Boc protection/deprotection.

Industrial-Scale Considerations

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-ethyl-N-(2-fluoro-benzyl)-3-methyl-butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl position, especially due to the presence of the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

(S)-2-Amino-N-ethyl-N-(2-fluoro-benzyl)-3-methyl-butyramide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Material Science: It can be used in the development of novel materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-ethyl-N-(2-fluoro-benzyl)-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity by influencing the electronic properties of the molecule. The chiral center also plays a crucial role in determining the compound’s biological activity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to its structural analogs, focusing on substituent variations and their impact on physicochemical and biological properties.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Molecular Weight :

- Bulky or electron-withdrawing groups (e.g., trifluoromethyl, dichloro) increase molecular weight significantly. For example, the trifluoromethyl analog (274.29 g/mol) is ~26 g/mol heavier than the 2-fluoro-benzyl derivative .

- Cyclopropyl and isopropyl groups on the nitrogen contribute to higher molecular weights (306.45–343.29 g/mol) .

Impact of Fluorine Position :

- The 2-fluoro-benzyl group in the target compound may induce steric hindrance or alter electronic interactions compared to the 3-fluoro analog. Such positional differences can influence binding affinity in biological systems .

Stereochemical Significance :

- The (S)-configuration is critical for activity in related amides, as enantiomers often exhibit divergent pharmacological profiles. For example, (S)-enantiomers of similar compounds show enhanced selectivity for target receptors .

Synthetic Yields :

- While synthesis data for the target compound is unavailable, analogs like (S)-N-(4-sulfamoylphenyl)butyramide derivatives (e.g., 5a–5d in ) show moderate yields (45–51%), suggesting challenges in amide bond formation under standard conditions .

Biological Activity

(S)-2-Amino-N-ethyl-N-(2-fluoro-benzyl)-3-methyl-butyramide is a chiral compound with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H21FN2O, with a molar mass of approximately 250.34 g/mol. The compound features an amino group, an ethyl chain, and a 2-fluoro-benzyl substituent attached to a 3-methyl-butyramide backbone. The presence of the fluorine atom is notable as it can enhance the compound's binding affinity to biological targets, potentially increasing its pharmacological efficacy .

The mechanism by which this compound exerts its biological effects primarily involves interaction with specific enzymes or receptors. The fluorine atom enhances the compound's binding affinity and selectivity, leading to more potent biological effects. This interaction may modulate enzyme activity or receptor binding, which could result in therapeutic applications .

Pharmacological Effects

Research indicates that compounds with similar structures to this compound have been investigated for various pharmacological activities, including:

- Anti-inflammatory properties : Similar compounds have shown potential in reducing inflammation through modulation of inflammatory pathways.

- Anticancer activity : Studies suggest that structural analogs may inhibit cancer cell proliferation by interfering with cell signaling pathways.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities of Related Compounds

Q & A

Q. What safety protocols are critical when handling this compound’s reactive intermediates during scale-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.